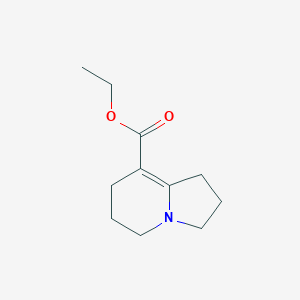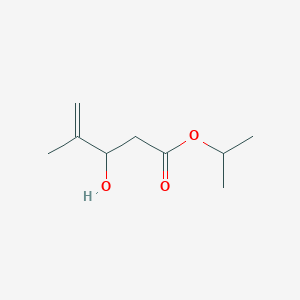
cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetylthio group and two carboxylic acid groups attached to a piperidine ring. The cis configuration indicates that the substituents are on the same side of the molecule, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the introduction of the acetylthio group and the carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired cis configuration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The acetylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but differs in functional groups and ring structure.
cis-1,3-Dimethylcyclohexane: Another example of a cis-configured compound with different substituents and ring size.
Uniqueness: What sets cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid apart is its specific combination of functional groups and the piperidine ring structure
Propriétés
| 94769-28-5 | |
Formule moléculaire |
C12H17NO6S |
Poids moléculaire |
303.33 g/mol |
Nom IUPAC |
(2S,5S)-1-(3-acetylsulfanylpropanoyl)piperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H17NO6S/c1-7(14)20-5-4-10(15)13-6-8(11(16)17)2-3-9(13)12(18)19/h8-9H,2-6H2,1H3,(H,16,17)(H,18,19)/t8-,9-/m0/s1 |
Clé InChI |
DOCRUVNONSPWGF-IUCAKERBSA-N |
SMILES isomérique |
CC(=O)SCCC(=O)N1C[C@H](CC[C@H]1C(=O)O)C(=O)O |
SMILES canonique |
CC(=O)SCCC(=O)N1CC(CCC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/no-structure.png)



![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)

-lambda~5~-phosphane](/img/structure/B14361554.png)

